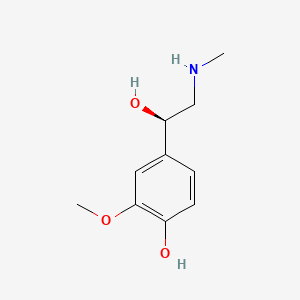
L-Metanephrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Metanephrine is a member of methoxybenzenes and a member of phenols.
L-Metanephrine belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety.
Applications De Recherche Scientifique
Biomarker for Tumor Detection
L-Metanephrine (MN) and its counterpart normetanephrine (NMN) are primarily recognized as biomarkers for detecting tumors such as pheochromocytoma, a type of adrenal medulla tumor, and other tumors originating from neural crest cells like paragangliomas and neuroblastomas. Studies have highlighted the importance of measuring urinary and plasma metanephrines using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate screening of these tumors (Taylor & Singh, 2002), (Peaston et al., 2010), (Petteys et al., 2012).
Diagnostic Accuracy and Sensitivity
The diagnostic performances of plasma and urinary metanephrines have been found to be significantly effective, with high sensitivity and specificity in diagnosing pheochromocytoma. This emphasizes their clinical utility in both confirming and excluding the presence of the tumor (Grouzmann et al., 2010).
Assessment in Autonomic Disorders
Metanephrines also play a critical role in the assessment of autonomic disorders. They serve as indicators of norepinephrine and epinephrine levels, reflecting the activity of the sympathetic nervous system and adrenal medullary metabolism. This is particularly useful in the diagnosis of conditions like pheochromocytomas, which can present a range of clinical manifestations (Oeltmann et al., 2004).
Pediatric Reference Intervals
Establishing pediatric age-related reference intervals for metanephrines is crucial for accurate diagnosis in children, especially in conditions like neuroblastoma. Such reference intervals aid in interpreting metanephrine levels more precisely in the pediatric population (Griffin et al., 2011).
Methodological Developments
Advancements in analytical methods like LC-MS/MS have led to improved sensitivity, specificity, and rapidity in quantifying plasma free metanephrines. These developments are significant for clinical diagnosis and monitoring treatment outcomes in pheochromocytoma (Lagerstedt et al., 2004), (Woo et al., 2016).
Application in Forensic Science
In forensic science, urinary metanephrines have been explored for their potential in postmortem diagnosis, particularly in cases of fatal hypothermia. Their levels can indicate antemortem cold exposure, making them valuable markers in forensic pathology (Palmiere et al., 2014).
Reference Intervals for Clinical Measurements
Establishing reference intervals for plasma and urinary metanephrines is critical for the accurate diagnosis of pheochromocytomas and paragangliomas. These intervals help in differentiating normal from pathological levels, guiding clinical decision-making (Eisenhofer et al., 2019).
Enhanced Detection Techniques
New techniques like direct electrochemical measurement and matrix derivatization combined with LC-MS/MS have been developed to enhance the detection sensitivity of metanephrines, making it feasible to measure them in various biological samples with higher accuracy and reliability (Shi et al., 2017), (van Faassen et al., 2020).
Propriétés
Numéro CAS |
2282-54-4 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/t9-/m0/s1 |
Clé InChI |
JWJCTZKFYGDABJ-VIFPVBQESA-N |
SMILES isomérique |
CNC[C@@H](C1=CC(=C(C=C1)O)OC)O |
SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





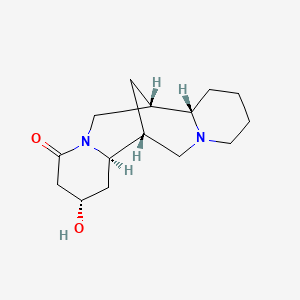
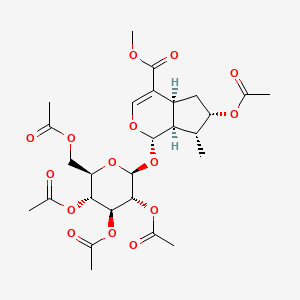
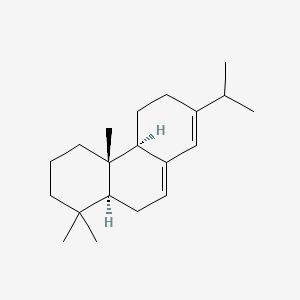


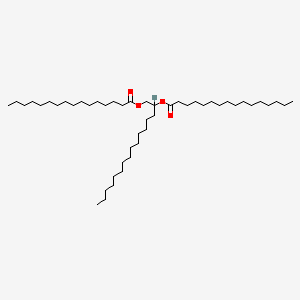
![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)
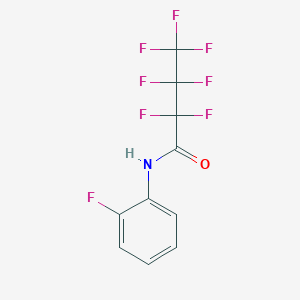
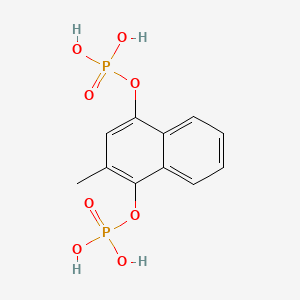
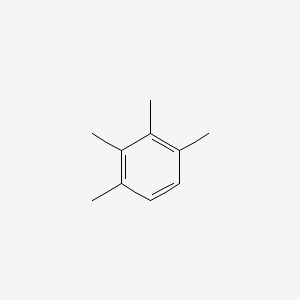
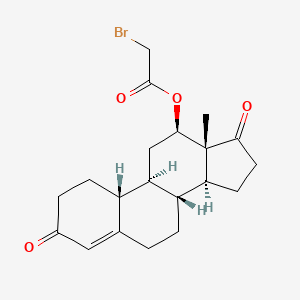
![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)